Synthesis and Characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide
Synthesis and Characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, details experimental protocols, and presents predicted characterization data based on analogous compounds.
Introduction
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The substituted benzo[b]thiophene scaffold is a core component of several approved drugs. The introduction of a methoxy group at the 4-position and a methyl ester at the 2-position of the benzo[b]thiophene ring system can significantly influence the molecule's physicochemical properties and biological activity, making 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester a valuable target for synthesis and further investigation.
Synthetic Pathway
A plausible and efficient synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through a multi-step process commencing with the commercially available 3-methoxythiophenol. The proposed synthetic route involves an initial S-alkylation followed by an intramolecular cyclization and subsequent esterification.
Caption: Proposed synthetic pathway for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Synthesis of Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate
Materials:
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3-Methoxythiophenol
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Methyl 3-chloro-2-oxopropanoate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methoxythiophenol (1.0 eq.) in anhydrous THF is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes.
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A solution of methyl 3-chloro-2-oxopropanoate (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate.
Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
Materials:
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Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate
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Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
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Dichloromethane
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Ice-water
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Sodium bicarbonate solution
Procedure:
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Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate (1.0 eq.) is added to Eaton's reagent (10 eq. by weight) at room temperature.
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The reaction mixture is heated to 60-70 °C and stirred for 2-4 hours.
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
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The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
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The solid is then washed again with water and dried under vacuum to yield 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.
Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Materials:
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4-Methoxy-benzo[b]thiophene-2-carboxylic acid
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Anhydrous methanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Dichloromethane
Procedure:
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A solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared.
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A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the solution.
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The reaction mixture is heated to reflux and stirred for 4-6 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the methanol is removed under reduced pressure.
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The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Characterization Data
The following tables summarize the predicted and reported physical and spectroscopic data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Physical Properties
| Property | Predicted/Reported Value |
| CAS Number | 146137-88-4[1] |
| Molecular Formula | C11H10O3S[2] |
| Molecular Weight | 222.26 g/mol [2] |
| Appearance | Expected to be a solid |
| Boiling Point | 345 °C at 760 mmHg[2] |
| Density | 1.27 g/cm3[2] |
| Flash Point | 162.4 °C[2] |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted) |
| ~8.0-8.2 | s | 1H | H-3 |
| ~7.3-7.6 | m | 2H | Aromatic H (H-6, H-7) |
| ~6.9-7.1 | d | 1H | Aromatic H (H-5) |
| ~3.9-4.0 | s | 3H | -OCH3 (ester) |
| ~3.8-3.9 | s | 3H | -OCH3 (aromatic) |
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment (Predicted) |
| ~163-165 | C=O (ester) |
| ~155-157 | C-4 (aromatic C-O) |
| ~140-142 | C-7a (aromatic bridgehead) |
| ~135-137 | C-3a (aromatic bridgehead) |
| ~130-132 | C-2 |
| ~125-127 | C-6 |
| ~120-122 | C-7 |
| ~105-107 | C-5 |
| ~55-57 | -OCH3 (aromatic) |
| ~52-54 | -OCH3 (ester) |
Mass Spectrometry (MS)
| m/z Value | Assignment (Predicted) |
| 222 | [M]+ (Molecular Ion) |
| 191 | [M - OCH3]+ |
| 163 | [M - COOCH3]+ |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment (Predicted) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch (-OCH3) |
| ~1710-1730 | C=O stretch (ester) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250-1280 | Aryl-O stretch (asymmetric) |
| ~1020-1050 | Aryl-O stretch (symmetric) |
Logical Workflow Diagram
Caption: Logical workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The detailed experimental protocols provide a solid foundation for researchers to undertake the synthesis of this promising heterocyclic compound. The predicted characterization data serves as a valuable reference for the structural elucidation of the final product. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.
